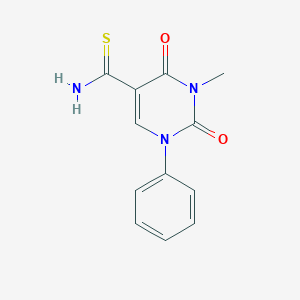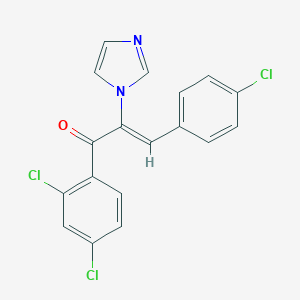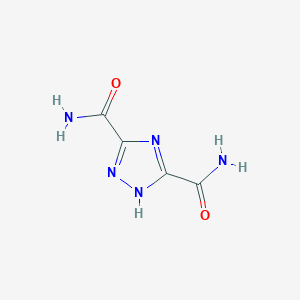
1H-1,2,4-Triazole-3,5-dicarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-1,2,4-Triazole-3,5-dicarboxamide, also known as TDC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. TDC is a heterocyclic compound that contains two carboxamide groups and a triazole ring. It has a molecular weight of 194.1 g/mol and a melting point of 292-294°C. TDC has been synthesized using various methods, and its mechanism of action has been extensively studied.
Mecanismo De Acción
The mechanism of action of 1H-1,2,4-Triazole-3,5-dicarboxamide is not fully understood. However, it has been suggested that 1H-1,2,4-Triazole-3,5-dicarboxamide inhibits the activity of enzymes involved in the production of pro-inflammatory cytokines and cancer cell growth. 1H-1,2,4-Triazole-3,5-dicarboxamide has also been shown to inhibit the activity of bacterial enzymes involved in cell wall synthesis.
Biochemical and Physiological Effects
1H-1,2,4-Triazole-3,5-dicarboxamide has been shown to have various biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines in vitro and in vivo. 1H-1,2,4-Triazole-3,5-dicarboxamide has also been found to inhibit the growth of cancer cells and bacteria. Additionally, 1H-1,2,4-Triazole-3,5-dicarboxamide has been shown to have low toxicity in vitro and in vivo.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1H-1,2,4-Triazole-3,5-dicarboxamide has several advantages for lab experiments. It is relatively easy to synthesize and has low toxicity. 1H-1,2,4-Triazole-3,5-dicarboxamide has also been shown to have a broad range of applications, including anti-inflammatory, anti-cancer, and anti-microbial properties. However, 1H-1,2,4-Triazole-3,5-dicarboxamide has some limitations for lab experiments. It has low solubility in water, which can make it difficult to work with in aqueous solutions. Additionally, 1H-1,2,4-Triazole-3,5-dicarboxamide has low bioavailability, which can limit its effectiveness in vivo.
Direcciones Futuras
There are several future directions for research on 1H-1,2,4-Triazole-3,5-dicarboxamide. One area of research is the development of 1H-1,2,4-Triazole-3,5-dicarboxamide-based drugs for the treatment of inflammatory diseases, cancer, and bacterial infections. Another area of research is the optimization of 1H-1,2,4-Triazole-3,5-dicarboxamide synthesis methods to improve yield and purity. Additionally, research can be conducted to investigate the mechanism of action of 1H-1,2,4-Triazole-3,5-dicarboxamide and its potential interactions with other drugs. Finally, research can be conducted to investigate the potential of 1H-1,2,4-Triazole-3,5-dicarboxamide as a diagnostic tool for cancer and bacterial infections.
Conclusion
In conclusion, 1H-1,2,4-Triazole-3,5-dicarboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. 1H-1,2,4-Triazole-3,5-dicarboxamide has been synthesized using various methods, and its mechanism of action has been extensively studied. 1H-1,2,4-Triazole-3,5-dicarboxamide has been found to exhibit anti-inflammatory, anti-cancer, and anti-microbial properties. 1H-1,2,4-Triazole-3,5-dicarboxamide has several advantages for lab experiments, including low toxicity and a broad range of applications. However, 1H-1,2,4-Triazole-3,5-dicarboxamide has some limitations, including low solubility in water and low bioavailability. There are several future directions for research on 1H-1,2,4-Triazole-3,5-dicarboxamide, including the development of 1H-1,2,4-Triazole-3,5-dicarboxamide-based drugs and optimization of synthesis methods.
Métodos De Síntesis
1H-1,2,4-Triazole-3,5-dicarboxamide can be synthesized using various methods. One of the most common methods is the reaction of 1,2,4-triazole-3,5-dicarboxylic acid with thionyl chloride and then with ammonia. The resulting product is 1H-1,2,4-Triazole-3,5-dicarboxamide. Another method involves the reaction of 1,2,4-triazole-3,5-dicarboxylic acid with oxalyl chloride and then with ammonia. The yield of 1H-1,2,4-Triazole-3,5-dicarboxamide using these methods ranges from 50-60%.
Aplicaciones Científicas De Investigación
1H-1,2,4-Triazole-3,5-dicarboxamide has been extensively studied for its potential applications in various fields. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-microbial properties. 1H-1,2,4-Triazole-3,5-dicarboxamide has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, in vitro. It has also been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. 1H-1,2,4-Triazole-3,5-dicarboxamide has been shown to inhibit the growth of gram-positive and gram-negative bacteria, including Staphylococcus aureus and Escherichia coli.
Propiedades
Número CAS |
111340-55-7 |
|---|---|
Nombre del producto |
1H-1,2,4-Triazole-3,5-dicarboxamide |
Fórmula molecular |
C4H5N5O2 |
Peso molecular |
155.12 g/mol |
Nombre IUPAC |
1H-1,2,4-triazole-3,5-dicarboxamide |
InChI |
InChI=1S/C4H5N5O2/c5-1(10)3-7-4(2(6)11)9-8-3/h(H2,5,10)(H2,6,11)(H,7,8,9) |
Clave InChI |
CNKWYSDYKQZVGN-UHFFFAOYSA-N |
SMILES |
C1(=NC(=NN1)C(=O)N)C(=O)N |
SMILES canónico |
C1(=NC(=NN1)C(=O)N)C(=O)N |
Sinónimos |
1H-1,2,4-Triazole-3,5-dicarboxamide(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



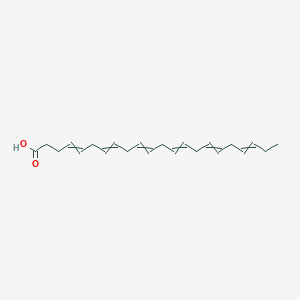
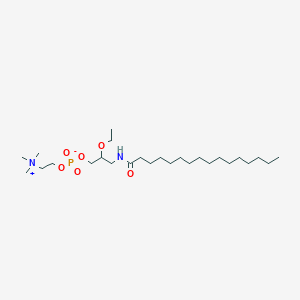
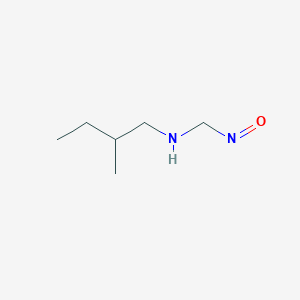
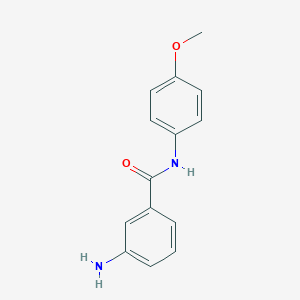

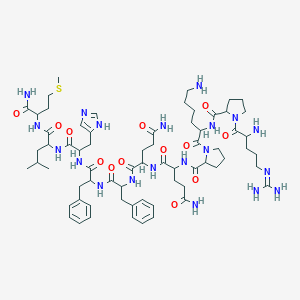

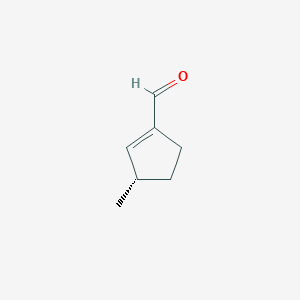

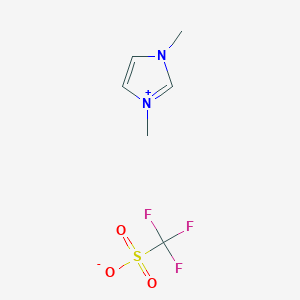
![3-[(2-Carboxyethyl)thio]-6-methoxy-4H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B40892.png)

